Physicochemical properties of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid
Physicochemical properties of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid, a heterocyclic compound of interest in modern drug discovery. For researchers, medicinal chemists, and drug development professionals, understanding these fundamental characteristics is a prerequisite for predicting a molecule's pharmacokinetic and pharmacodynamic behavior. This document synthesizes theoretical principles with actionable, field-proven experimental protocols for determining key parameters such as ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a robust resource for evaluating and optimizing pyridine carboxylic acid derivatives in a discovery pipeline.
Introduction: The Imperative of Physicochemical Profiling in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fundamentally governed by its physicochemical properties. These characteristics—including lipophilicity, solubility, and ionization state (pKa)—dictate how a molecule will behave within a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] A molecule with exceptional target affinity in an enzymatic assay may fail in preclinical development due to poor solubility, which limits bioavailability, or suboptimal lipophilicity, which can hinder membrane permeability or introduce toxicity concerns.[3]
Therefore, the early and accurate characterization of these properties is not a perfunctory exercise but a critical step in risk mitigation and rational drug design.[4] The molecule 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid belongs to the pyridine carboxylic acid class, a scaffold that has given rise to a multitude of approved drugs for diverse indications, including cancer, tuberculosis, and metabolic disorders.[5][6][7] Its structure, featuring both a basic pyridine nitrogen and an acidic carboxylic acid, makes its behavior highly pH-dependent, a crucial consideration for its transit through the variable pH environments of the human body. This guide provides the foundational knowledge and practical methodologies required to fully characterize this, and similar, drug-like molecules.
Molecular Profile of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid
A precise understanding of the molecule's basic structural and chemical identity is the starting point for all further analysis.
| Property | Data | Source |
| Chemical Structure | [8] | |
| Molecular Formula | C₁₀H₁₃NO₂S | [8] |
| Molecular Weight | 179.22 g/mol | [9] |
| Monoisotopic Mass | 211.0667 Da | [8] |
| InChIKey | ZFEKRVIJJMIJBO-UHFFFAOYSA-N | [8] |
| SMILES | CC(C)(C)SC1=NC=CC(=C1)C(=O)O | [8] |
Ionization Behavior (pKa): The Master Switch of Biological Activity
The pKa, or acid dissociation constant, is arguably the most influential physicochemical parameter for an ionizable drug. It defines the ratio of the protonated to deprotonated forms of a functional group at a given pH.[10] 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid is an amphoteric molecule containing two ionizable centers:
-
The carboxylic acid group (-COOH), which is acidic and will lose a proton to become a carboxylate (-COO⁻).
-
The pyridine nitrogen , which is basic and will accept a proton to become a pyridinium cation.
This dual nature means the molecule's net charge will change significantly as it moves from the acidic environment of the stomach (pH ~1.5-3.5) to the near-neutral pH of the small intestine and blood (pH ~6.0-7.4). This charge state directly impacts solubility, membrane permeability, and the potential for ionic interactions with its biological target.[10]
While experimentally determined values for this specific molecule are not publicly available, we can estimate the pKa values based on its constituent parts. Carboxylic acids typically have a pKa between 4 and 5, while the pKa of a protonated pyridine is around 5.2.[11][12][13] The electron-donating nature of the tert-butylsulfanyl group may slightly influence these values.
The following diagram illustrates the expected ionization states of the molecule across a physiological pH range.
Caption: Predicted ionization states as a function of pH.
Authoritative Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration remains the gold standard for its precision and accuracy in determining pKa values.[14] The method involves monitoring pH changes as a titrant (a strong acid or base) is incrementally added to a solution of the compound.
Principle of Causality: The pKa is the pH at which the ionizable group is 50% titrated. This point is identified as the midpoint of the steepest portion of the titration curve (the inflection point), where the buffering capacity of the analyte is maximal. A blank titration with the solvent alone is crucial to subtract the background buffering effects of water and any co-solvents.
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 1-5 mg of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. A co-solvent like methanol may be required for sparingly soluble compounds, but the pKa value will then need to be extrapolated back to 0% co-solvent.[14] The solution should be free of carbonate.
-
Instrumentation Setup: Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.00, 7.00, 10.00) at the desired experimental temperature (typically 25 °C).
-
Acidic Titration: Begin by titrating the sample solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all functional groups fully. Add the titrant in small, precise increments (e.g., 0.02 mL) using an automated burette.
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize.
-
Basic Titration: Titrate the resulting acidic solution with a standardized strong base (e.g., 0.1 M NaOH), again recording the pH after each incremental addition through at least two equivalence points.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are determined from the pH at the half-equivalence points on the curve. Sophisticated software can use derivative plots (dpH/dV) to precisely identify the inflection points.
Lipophilicity (logP & logD): A Delicate Balance
Lipophilicity, the "fat-loving" nature of a molecule, is a critical predictor of its ability to cross biological membranes, its binding affinity to proteins, and its potential for metabolic clearance.[3][4] It is quantified using two related parameters:
-
logP: The logarithm of the partition coefficient between n-octanol and water. It measures the lipophilicity of the neutral form of the molecule only.
-
logD: The logarithm of the distribution coefficient. It is the effective lipophilicity at a specific pH, accounting for all ionic species. For drug discovery, logD at pH 7.4 is the most physiologically relevant value.[15]
| Parameter | Predicted Value | Implication | Source |
| XlogP | 2.2 | This value falls within the "drug-like" space (typically -1 to 5), suggesting a good balance between solubility and permeability. It indicates the neutral form of the molecule has a moderate preference for a lipid environment. | [8] |
Authoritative Experimental Protocol: Shake-Flask Method for logD₇.₄
The shake-flask method is the universally recognized reference method for determining logP and logD due to its direct measurement of partitioning.[16][17]
Principle of Causality: The method physically establishes an equilibrium of the analyte between two immiscible phases (n-octanol and a pH 7.4 buffer). By measuring the concentration of the analyte in each phase after equilibrium is reached, the distribution ratio (D) can be directly calculated. This hands-on approach ensures the measurement reflects the true partitioning behavior, validating its status as the gold standard.
Caption: Experimental workflow for logD determination.
Step-by-Step Methodology:
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.[17]
-
Sample Preparation: Prepare a stock solution of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid in a suitable solvent (e.g., DMSO). The final concentration of the co-solvent in the assay should be minimal (<1%) to avoid affecting the partitioning.
-
Partitioning: In a glass vial, combine the pre-saturated n-octanol and pH 7.4 buffer in a defined ratio (e.g., 1:1). Add a small aliquot of the compound stock solution.
-
Equilibration: Seal the vials and shake them at a constant temperature for a sufficient period (typically 2-24 hours) to ensure equilibrium is reached.[16]
-
Phase Separation: Centrifuge the vials at a moderate speed (e.g., 2000 x g for 10 minutes) to ensure a clean and complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
-
Calculation: Calculate the logD₇.₄ using the formula: logD = log₁₀(Concentration in octanol / Concentration in buffer).
Aqueous Solubility: The Gateway to Systemic Exposure
Aqueous solubility is the maximum concentration of a compound that can dissolve in water or a buffer at a given temperature. It is a critical barrier for oral drug absorption, as only a dissolved drug can pass through the intestinal wall into the bloodstream.[18] Poor solubility can lead to low and variable bioavailability and can compromise the quality of data in other in vitro assays.[19]
Two types of solubility are commonly measured:
-
Kinetic Solubility: Measured by dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer. It often overestimates the true solubility but is useful for high-throughput screening.[20][21]
-
Thermodynamic Solubility: The true equilibrium solubility measured by adding an excess of the solid compound to a buffer. It is the more accurate and relevant measure for lead optimization and formulation development.[18][22]
Experimental data for the target molecule is not publicly available. For context, the parent compound, isonicotinic acid (pyridine-4-carboxylic acid), has a reported aqueous solubility of approximately 5-6 g/L.[23] The addition of the lipophilic tert-butylsulfanyl group is expected to decrease the aqueous solubility compared to the parent structure.
Authoritative Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay
This method measures the saturation solubility of a compound at equilibrium, providing the most reliable value for development decisions.[19]
Principle of Causality: By incubating an excess amount of the solid compound in a buffer for an extended period (≥24 hours), the system is allowed to reach a true thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. Measuring the concentration in the supernatant after removing all undissolved solids provides the definitive saturation solubility under those conditions.
Step-by-Step Methodology:
-
Preparation: Add an excess of solid 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.[18][22]
-
Separation of Solid: After incubation, separate the undissolved solid from the saturated solution. This is typically done by filtration through a low-binding filter plate (e.g., 0.45 µm PVDF) or by high-speed centrifugation.
-
Sample Preparation: Dilute the clear filtrate (the saturated solution) with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by HPLC-UV or LC-MS/MS to determine the compound's concentration. A calibration curve prepared from a stock solution of known concentration is used for accurate quantification.
-
Reporting: The final solubility is reported in units such as µg/mL or µM, after accounting for the dilution factor.
Conclusion: An Integrated Physicochemical Profile for Drug Development
The comprehensive characterization of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid reveals a molecule with a promising physicochemical profile for drug discovery. Its predicted XlogP of 2.2 suggests it resides in a favorable lipophilicity range for achieving both membrane permeability and adequate solubility. However, its amphoteric nature, with two pKa values expected in the physiological range, means its properties will be highly sensitive to pH. The carboxylic acid will be deprotonated at intestinal and blood pH, which will likely enhance its aqueous solubility but may decrease passive permeability. The shake-flask methods detailed herein provide the self-validating, authoritative protocols necessary to confirm these predicted properties and generate the robust data required for informed decision-making in any drug development program. This integrated understanding of pKa, logD, and thermodynamic solubility is essential for optimizing the ADME profile of this and related chemical scaffolds.
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